3-Cyclopropyl-3-methylbutan-1-amine hydrochloride
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Overview
Description
3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group and a methyl group attached to a butan-1-amine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.
Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is synthesized through a series of reactions, including amination and reduction steps.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Amine oxides.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
3-Cyclopropyl-3-methylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Bind to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.
Interact with Receptors: It can interact with cellular receptors, triggering signaling pathways that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-3-methylbutan-1-amine: The free amine form without the hydrochloride salt.
3-Cyclopropyl-3-methylbutan-2-amine: A structural isomer with the amine group at a different position.
Cyclopropylmethylamine: A simpler analog with a cyclopropyl group attached to a methylamine.
Uniqueness
3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and methyl groups enhances its reactivity and potential interactions with molecular targets.
Properties
IUPAC Name |
3-cyclopropyl-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVYSUDOVWAEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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